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molecular formula C12H11NO4 B188525 4-Phthalimidobutyric acid CAS No. 3130-75-4

4-Phthalimidobutyric acid

Cat. No. B188525
M. Wt: 233.22 g/mol
InChI Key: HMKSXJBFBVGLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270338

Procedure details

2 g of gamma-aminobutyric acid is reacted with an equimolar amount (2.87 g) of phthalic anhydride by dry melting at 150° C. The reaction product is crystallized from ethanol/water (1/2) so yielding 4 g of gamma-phthalimidobutyric acid with melting point 120°-123° C. and 88% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8]1(=O)[O:13][C:11](=[O:12])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12>>[C:8]1(=[O:13])[N:1]([CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])[C:11](=[O:12])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
2.87 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by dry melting at 150° C
CUSTOM
Type
CUSTOM
Details
The reaction product is crystallized from ethanol/water (1/2)

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCC(=O)O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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